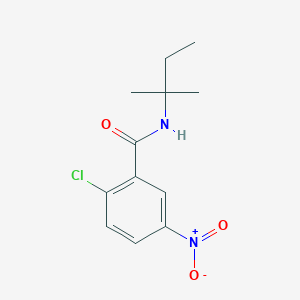

2-Chloro-5-nitro-N-(tert-pentyl)benzamide

Beschreibung

2-Chloro-5-nitro-N-(tert-pentyl)benzamide is a benzamide derivative characterized by a chloro group at position 2, a nitro group at position 5 on the benzene ring, and a tert-pentyl (branched pentyl) substituent on the amide nitrogen. These compounds are known to act as peroxisome proliferator-activated receptor (PPAR) antagonists, modulating lipid metabolism and viral replication pathways .

Eigenschaften

Molekularformel |

C12H15ClN2O3 |

|---|---|

Molekulargewicht |

270.71 g/mol |

IUPAC-Name |

2-chloro-N-(2-methylbutan-2-yl)-5-nitrobenzamide |

InChI |

InChI=1S/C12H15ClN2O3/c1-4-12(2,3)14-11(16)9-7-8(15(17)18)5-6-10(9)13/h5-7H,4H2,1-3H3,(H,14,16) |

InChI-Schlüssel |

UZFRYHCMAPZWIY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-N-(tert-pentyl)benzamide typically involves the nitration of 2-chlorobenzamide followed by the introduction of the tert-pentyl group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring. The subsequent alkylation to introduce the tert-pentyl group can be achieved using tert-pentyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for 2-Chloro-5-nitro-N-(tert-pentyl)benzamide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-nitro-N-(tert-pentyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Chloro-5-amino-N-(tert-pentyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the benzamide.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-nitro-N-(tert-pentyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-nitro-N-(tert-pentyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro group may facilitate binding to certain proteins or enzymes, leading to inhibition or modulation of their activity. The tert-pentyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly influence melting points, solubility, and stability. Key comparisons include:

*Estimated based on molecular formula.

Key Observations :

- Polar substituents (e.g., pyridyl in ) enhance solubility in polar solvents like DMSO, whereas alkyl/aryl groups (e.g., tert-pentyl or phenethyl) reduce aqueous solubility.

PPAR Antagonism

- 2-Chloro-5-nitro-N-(4-pyridyl)benzamide : A high-affinity PPARα antagonist, disrupting HCV replication by altering lipid droplet composition in hepatoma cells .

- T0070907 (2-Chloro-5-nitro-N-(4-pyridyl)benzamide) : Also acts as a PPARγ antagonist, reversing experimental autoimmune encephalomyelitis (EAE) inhibition by PPARγ agonists .

- tert-pentyl analog : The bulky tert-pentyl group may reduce PPAR binding affinity compared to pyridyl derivatives due to steric hindrance, shifting activity toward other targets (e.g., lipid metabolism enzymes).

Antiviral Effects

Insights :

- Steric hindrance from tert-pentyl may reduce coupling efficiency compared to smaller amines like pyridyl or phenethyl.

- Methoxy and nitro groups require careful control of reaction conditions to avoid side reactions .

Biologische Aktivität

2-Chloro-5-nitro-N-(tert-pentyl)benzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-nitro-N-(tert-pentyl)benzamide is . The compound features a chloro group and a nitro group attached to a benzamide structure, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 270.73 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | Not available |

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds, including 2-Chloro-5-nitro-N-(tert-pentyl)benzamide, exhibit antimicrobial properties. A study on related compounds showed that modifications in the nitro and chloro substituents significantly influenced their activity against various bacterial strains .

Antidiabetic Potential

Another area of interest is the antidiabetic potential of nitrobenzamide derivatives. Compounds with similar structures have been reported to inhibit key enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism . The presence of electron-donating and electron-withdrawing groups on the phenyl ring enhances inhibitory activity, suggesting that 2-Chloro-5-nitro-N-(tert-pentyl)benzamide could exhibit similar effects.

Table 2: Inhibitory Activity Against Enzymes

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 2-Chloro-5-nitro-N-(tert-pentyl)benzamide | Not specified | α-glucosidase/α-amylase |

| Related Compound (5o) | 10.75 ± 0.52 | α-glucosidase |

| Related Compound (5p) | 0.90 ± 0.31 | α-amylase |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning of substituents on the benzamide structure can greatly influence biological activity. For instance, the introduction of a tert-pentyl group at the nitrogen position has been associated with increased lipophilicity, which may enhance membrane permeability and bioavailability .

Case Study: Antimicrobial Efficacy

A study conducted on a series of nitrobenzamide derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial activity. The study utilized molecular docking simulations to analyze interactions between these compounds and bacterial enzymes, revealing significant binding affinities .

Case Study: Antidiabetic Activity

In another investigation focusing on antidiabetic properties, a derivative similar to 2-Chloro-5-nitro-N-(tert-pentyl)benzamide was tested for its ability to inhibit α-glucosidase and α-amylase. The results indicated promising inhibitory effects, suggesting potential therapeutic applications in managing diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.